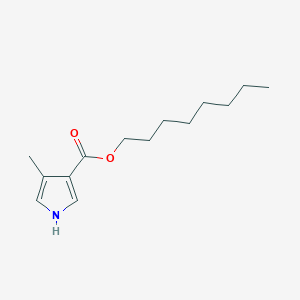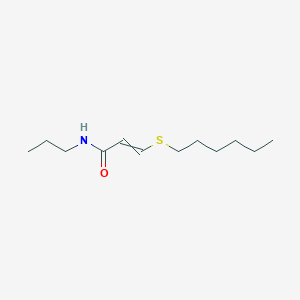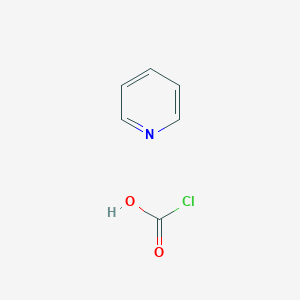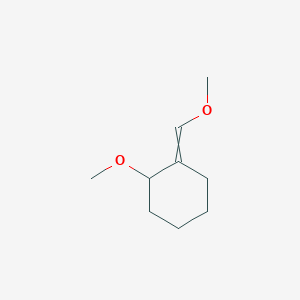![molecular formula C32H21N5O B14485117 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one CAS No. 64142-49-0](/img/structure/B14485117.png)
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one is a complex organic compound featuring a benzimidazole, quinoline, and naphthalene moiety
Métodos De Preparación
The synthesis of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as benzimidazole and quinoline derivatives, followed by their coupling with naphthalene-based compounds. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial production methods for such complex molecules may involve optimization of reaction conditions to increase yield and purity. Techniques like microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinoline moieties are known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression .
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole and quinoline derivatives, such as:
1H-Benzimidazol-2-yl-quinoline: Known for its antimicrobial and anticancer properties.
2-Phenylquinoline: Used in the development of fluorescent probes and materials.
Naphthalen-2(1H)-one derivatives: Employed in the synthesis of dyes and pharmaceuticals
The uniqueness of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one lies in its combined structural features, which confer a broad range of chemical reactivity and biological activity.
Propiedades
Número CAS |
64142-49-0 |
|---|---|
Fórmula molecular |
C32H21N5O |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
1-[[3-[4-(1H-benzimidazol-2-yl)quinolin-2-yl]phenyl]hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H21N5O/c38-30-17-16-20-8-1-2-11-23(20)31(30)37-36-22-10-7-9-21(18-22)29-19-25(24-12-3-4-13-26(24)33-29)32-34-27-14-5-6-15-28(27)35-32/h1-19,36H,(H,34,35) |
Clave InChI |
PXMNDJVYDQYNFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=CC(=C3)C4=NC5=CC=CC=C5C(=C4)C6=NC7=CC=CC=C7N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)


![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)

![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)



![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)


